5-azido-1,3-dioxaindane chemical structure and properties
5-azido-1,3-dioxaindane chemical structure and properties
This guide serves as a comprehensive technical resource on 5-azido-1,3-dioxaindane (standardized IUPAC nomenclature: 5-azido-1,3-benzodioxole ). It is designed for researchers utilizing this compound as a photoaffinity labeling (PAL) reagent or a bioorthogonal "click" chemistry motif in drug discovery.
(5-Azido-1,3-benzodioxole)
Core Identity & Significance
5-azido-1,3-dioxaindane represents a specialized class of aryl azides where the photoactive azide moiety is coupled to a 1,3-benzodioxole (methylenedioxybenzene) scaffold. This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive alkaloids and therapeutics (e.g., paroxetine, tadalafil).
In chemical biology, this compound serves two critical functions:
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Photoaffinity Labeling (PAL): Upon UV irradiation, it generates a reactive nitrene species to covalently crosslink with drug targets.[1]
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Bioorthogonal Ligation: The azide group acts as a "chemical handle" for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Chemical Structure & Properties
The electron-donating nature of the 1,3-dioxole ring at the para position (relative to the azide) shifts the UV absorption maximum, often allowing activation at slightly longer wavelengths (>280 nm) compared to simple phenyl azides, reducing UV damage to biological samples.
| Property | Data |
| IUPAC Name | 5-azido-1,3-benzodioxole |
| Synonyms | 5-azido-1,3-dioxaindane; 3,4-methylenedioxyphenyl azide |
| CAS Number | 120-15-0 (Precursor amine); Azide often synthesized in situ |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| SMILES | [N-]=[N+]=Nc1ccc2OCOc2c1 |
| Appearance | Pale yellow oil or low-melting solid (photosensitive) |
| Stability | Stable in dark at -20°C; Decomposes >100°C or under UV |
| Solubility | Soluble in DMSO, MeOH, DCM; Poorly soluble in water |
Synthesis & Manufacturing Protocol
The synthesis follows a classic diazotization-azidation sequence starting from 3,4-(methylenedioxy)aniline (5-amino-1,3-benzodioxole).
Diagram: Synthetic Pathway
Caption: Step-wise synthesis from the benzodioxole scaffold to the target aryl azide.
Detailed Experimental Protocol
Safety Note: Azides can be explosive. Perform all reactions behind a blast shield. Avoid metal spatulas (use Teflon or wood).
Step 1: Diazotization
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Preparation: Dissolve 5-amino-1,3-benzodioxole (10 mmol, 1.37 g) in 6 M HCl (15 mL). Cool the solution to 0–5 °C in an ice-salt bath.
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Addition: Dropwise add a solution of sodium nitrite (NaNO₂, 12 mmol, 0.83 g) in water (5 mL). Maintain internal temperature < 5 °C.
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Monitoring: Stir for 30 minutes. The solution should become clear/pale yellow. Confirm excess nitrous acid using starch-iodide paper (turns blue/black).
Step 2: Azidation
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Reagent Prep: Dissolve sodium azide (NaN₃, 15 mmol, 0.98 g) in water (10 mL) in a separate flask. Cool to 0 °C.
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Reaction: Slowly pour the diazonium salt solution into the sodium azide solution with vigorous stirring. Caution: Nitrogen gas (N₂) will evolve rapidly (foaming).
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Completion: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
Step 3: Work-up
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Extraction: Extract the mixture with Dichloromethane (DCM) (3 x 20 mL).
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Washing: Wash combined organics with saturated NaHCO₃ (to remove acid) and brine.
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Drying: Dry over anhydrous MgSO₄. Filter and concentrate in vacuo at room temperature (do not heat >30 °C).
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Storage: Store the resulting yellow oil immediately at -20 °C in the dark.
Reactivity Profile & Mechanism
Understanding the photochemistry of 5-azido-1,3-benzodioxole is vital for interpreting labeling data. Upon UV irradiation (typically 300–365 nm), the azide extrudes N₂ to form a Singlet Nitrene .
Mechanistic Pathways
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C-H/N-H Insertion (Desired): The singlet nitrene inserts directly into nearby bonds of the target protein, creating a covalent link.
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Ring Expansion (Side Reaction): The nitrene can rearrange into a dehydroazepine (via a benzazirine intermediate). This species is an electrophile and reacts with nucleophiles (amines/thiols) rather than inserting, which can lead to off-target labeling or lower efficiency.
Diagram: Photolysis & Click Chemistry
Caption: Dual reactivity profile: Photo-induced nitrene formation vs. Copper-catalyzed click ligation.
Applications in Drug Discovery[1][6][10]
Photoaffinity Labeling (PAL)
Researchers use 5-azido-1,3-benzodioxole to map binding sites of drugs containing the benzodioxole moiety.
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Workflow: A "minimalist" probe is created by replacing a native benzodioxole group in a drug (e.g., Tadalafil) with the azido-benzodioxole.
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Advantage: The structural similarity minimizes steric disruption, preserving the drug's binding affinity while adding crosslinking capability.
Bioorthogonal "Click" Handles
The azide is stable in physiological buffers (pH 7.4), allowing it to be incorporated into metabolic precursors.
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Protocol: Incubate cells with the azido-compound -> Lyse -> React lysate with a Biotin-Alkyne (via CuAAC) -> Streptavidin pull-down.
Safety & Handling Standards
This compound is an organic azide . While the C/N ratio (C7/N3 ≈ 2.3) is borderline for high energy, the oxygen content lowers the threshold for decomposition.
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Hazard: Potential explosion if heated or concentrated to dryness.
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Storage: Amber vials, -20 °C, under Argon.
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Disposal: Quench excess azide with 10% Sodium Nitrite/H₂SO₄ or specific azide neutralizing kits before disposal. Do NOT pour down drains (forms explosive metal azides with plumbing).
References
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Fleete, G. W. J., et al. (1969). "Affinity Labeling of Antibodies with Aryl Nitrene as Reactive Group." Nature, 224, 511–512. Link
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Kotzyba-Hibert, F., et al. (1995). "Recent Trends in Photoaffinity Labeling." Angewandte Chemie International Edition, 34(12), 1296–1312. Link
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Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. Link
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BenchChem. (2025).[2] "Technical Guide: Spectroscopic and Synthetic Profile of 5-azido-2H-1,3-benzodioxole." BenchChem Technical Library. Link
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Thermo Fisher Scientific. "Photoaffinity Labeling Handbook." Thermo Fisher Technical Resources. Link
